molecular formula C12H16O B13588418 2-(4-Propylphenyl)propanal

2-(4-Propylphenyl)propanal

Cat. No.: B13588418
M. Wt: 176.25 g/mol
InChI Key: ABLUHBDTSLIOBS-UHFFFAOYSA-N
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Description

2-(4-Propylphenyl)propanal is an organic compound with the molecular formula C12H16O It is an aldehyde derivative of propylbenzene, characterized by the presence of a propyl group attached to the benzene ring and an aldehyde group on the propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Propylphenyl)propanal can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-propylbenzene. This intermediate is then subjected to a formylation reaction using a formylating agent like dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid to introduce the aldehyde group, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation of 4-propylbenzaldehyde, derived from the oxidation of 4-propylbenzyl alcohol, is another method used in large-scale production. The choice of catalysts and reaction conditions can significantly impact the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Propylphenyl)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Propylphenyl)propanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Propylphenyl)propanal involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various adducts. This reactivity is crucial in its role as an intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

2-(4-Propylphenyl)propanal can be compared with other similar compounds, such as:

    2-(4-Isobutylphenyl)propanal: Similar structure but with an isobutyl group instead of a propyl group.

    2-(4-Methylphenyl)propanal: Contains a methyl group instead of a propyl group.

    2-(4-Ethylphenyl)propanal: Contains an ethyl group instead of a propyl group.

These compounds share similar reactivity patterns due to the presence of the aldehyde group but differ in their physical properties and specific applications due to the variations in the alkyl substituents.

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

2-(4-propylphenyl)propanal

InChI

InChI=1S/C12H16O/c1-3-4-11-5-7-12(8-6-11)10(2)9-13/h5-10H,3-4H2,1-2H3

InChI Key

ABLUHBDTSLIOBS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C(C)C=O

Origin of Product

United States

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